molecular formula C8H13NO2 B8609256 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)

2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)

Cat. No.: B8609256
M. Wt: 155.19 g/mol
InChI Key: ILOKOBYKTPJZEP-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-5-azabicyclo[222]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for the precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.

Medicine

In medicinal chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) has potential applications as a scaffold for drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one: A similar compound with a slightly different stereochemistry.

    8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-ol: A hydroxylated derivative with different chemical properties.

    8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-amine:

Uniqueness

What sets 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This unique configuration makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,4R)-8,8-dimethyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-8(2)3-5-4-9-6(8)7(10)11-5/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

ILOKOBYKTPJZEP-RITPCOANSA-N

Isomeric SMILES

CC1(C[C@@H]2CN[C@H]1C(=O)O2)C

Canonical SMILES

CC1(CC2CNC1C(=O)O2)C

Origin of Product

United States

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